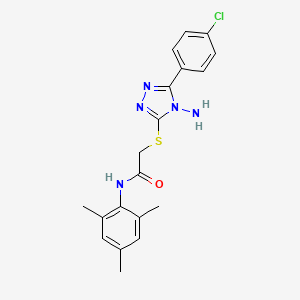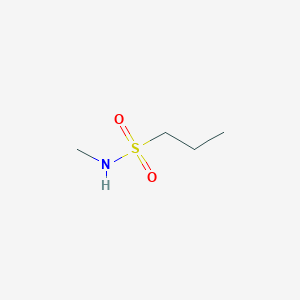
N-Methylpropane-1-sulfonamide
Übersicht
Beschreibung
N-Methylpropane-1-sulfonamide is a chemical compound with the CAS Number: 25855-60-1 . It has a molecular weight of 137.2 and is typically in liquid form .
Synthesis Analysis
While specific synthesis methods for N-Methylpropane-1-sulfonamide were not found, sulfonamides in general can be synthesized through oxidative coupling of thiols and amines . This method has emerged as a highly useful method for synthesizing structurally diverse sulfenamides, sulfinamides, and sulfonamides in a single step .Molecular Structure Analysis
The molecular structure of N-Methylpropane-1-sulfonamide is represented by the InChI Code: 1S/C4H11NO2S/c1-3-4-8(6,7)5-2/h5H,3-4H2,1-2H3 .Chemical Reactions Analysis
Sulfonamides, which include N-Methylpropane-1-sulfonamide, have been widely applied as building blocks in medical chemistry . They have been utilized in a variety of chemical reactions, including a three-component Pd-catalysed aminosulfonylation reaction of K2S2O5 and amine with aryl bromides or aromatic carboxylic acids .Physical And Chemical Properties Analysis
N-Methylpropane-1-sulfonamide is a liquid at room temperature . It has a molecular weight of 137.2 .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring
N-Methylpropane-1-sulfonamide, as part of the perfluorinated alkyl sulfonamides group, is significant in environmental studies. Shoeib et al. (2005) investigated perfluorinated alkyl sulfonamides, including compounds like N-methylperfluorooctane sulfonamide, in indoor and outdoor air and house dust in Ottawa, Canada. Their research provided insights into the occurrence and indoor air source strength of these compounds, demonstrating their prevalence in the environment and potential human exposure through inhalation and dust ingestion (Shoeib et al., 2005).
Analytical Chemistry
In analytical chemistry, the study of sulfonamides, including derivatives of N-Methylpropane-1-sulfonamide, is vital. Chiavarino et al. (1998) explored the analysis of nine sulfonamides using atomic emission detection, focusing on the quantification and identification of N1-methylated derivatives. This method holds promise for analyzing sulfonamide residues in complex mixtures (Chiavarino et al., 1998).
Biomedical Research
In biomedical research, N-Methylpropane-1-sulfonamide derivatives have shown potential in treating diseases. Bilbao-Ramos et al. (2012) evaluated N-benzenesulfonamides against Trypanosoma cruzi and Leishmania spp., revealing their significant in vitro activity and potential as therapeutic agents. The study highlighted the nuclease activity and cellular disorganization effects of these compounds on parasites (Bilbao-Ramos et al., 2012).
Environmental Biodegradation
In the context of environmental biodegradation, N-Methylpropane-1-sulfonamide derivatives like Sulfluramid have been studied for their interactions with microbial communities under different conditions. Yin et al. (2018) investigated the biotransformation of Sulfluramid (N-ethyl perfluorooctane sulfonamide) in wetland plants, revealing insights into its degradation and effects on microbial diversity (Yin et al., 2018).
Drug Absorption Studies
N-Methylpropane-1-sulfonamide derivatives are also relevant in studies on drug absorption. Kitao et al. (1973) investigated the absorption of isomeric N1-heterocyclic sulfonamides from rat intestines, providing valuable data on the relationships between the physicochemical properties of sulfonamides and their absorption rates (Kitao et al., 1973).
Spectroscopic and Electronic Properties
Mahmood et al. (2016) conducted a study on sulfonamide derivatives, focusing on their spectroscopic investigation and electronic properties. They synthesized and characterized two sulfonamide derivatives, providing insights into their molecular and electronic structures, which is crucial for understanding their reactivity and stability (Mahmood et al., 2016).
Patent Review in Medicinal Chemistry
Sulfonamide compounds, including N-Methylpropane-1-sulfonamide derivatives, have been a significant focus in medicinal chemistry. Gulcin and Taslimi (2018) reviewed the patent literature on various sulfonamide inhibitors, highlighting their applications in treating bacterial infections and their potential in addressing diseases like cancer, glaucoma, and Alzheimer's (Gulcin & Taslimi, 2018).
Serum Albumin Binding Studies
Jardetzky and Wade-Jardetzky (1965) explored the binding mechanism of sulfonamides, including N-Methylpropane-1-sulfonamide derivatives, to bovine serum albumin. This research contributes to understanding how these compounds interact with proteins, which is vital for drug design and development (Jardetzky & Wade-Jardetzky, 1965).
Safety And Hazards
The safety data sheet for N-Methylpropane-1-sulfonamide indicates that it is a hazardous substance . It is recommended to keep the container tightly closed, use explosion-proof electrical/ventilating/lighting/equipment, use only non-sparking tools, and take precautionary measures against static discharge . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .
Zukünftige Richtungen
While specific future directions for N-Methylpropane-1-sulfonamide were not found, the field of active matter, which includes particle-based assemblies with some form of self-propulsion, is a promising area of research . This could potentially include the study of N-Methylpropane-1-sulfonamide and other similar compounds.
Eigenschaften
IUPAC Name |
N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2S/c1-3-4-8(6,7)5-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIVBXGYYJPSJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101347676 | |
| Record name | N-Methylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpropane-1-sulfonamide | |
CAS RN |
25855-60-1 | |
| Record name | N-Methylpropane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101347676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




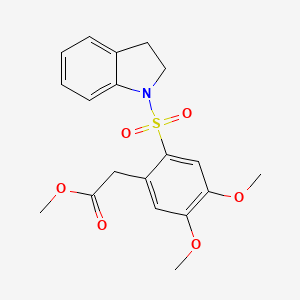

![2-[2-(4-ethylpiperazino)ethyl]-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2933309.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)

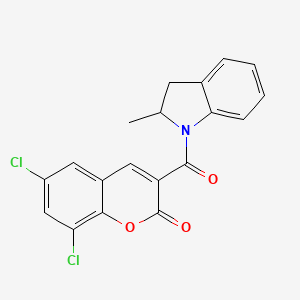
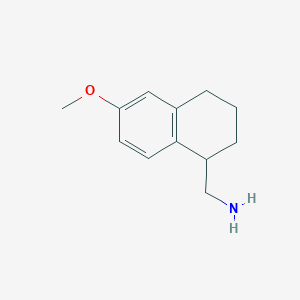
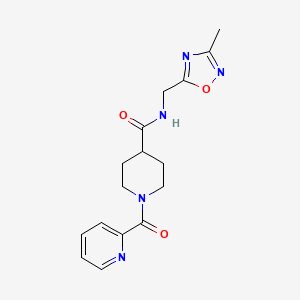


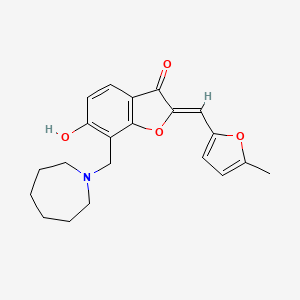
![5-{[2-(diethylamino)-1,3-thiazol-5-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2933322.png)
